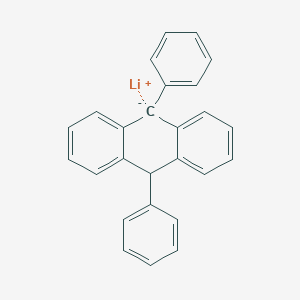
lithium;9,10-diphenyl-9H-anthracen-10-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;9,10-diphenyl-9H-anthracen-10-ide: is a chemical compound that belongs to the class of anthracene derivatives Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The compound is characterized by the presence of lithium and two phenyl groups attached to the 9 and 10 positions of the anthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lithium;9,10-diphenyl-9H-anthracen-10-ide typically involves the lithiation of 9,10-diphenyl-9H-anthracene. This can be achieved by reacting 9,10-diphenyl-9H-anthracene with an organolithium reagent such as n-butyllithium in an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran at low temperatures to ensure the stability of the lithiated intermediate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Lithium;9,10-diphenyl-9H-anthracen-10-ide can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Lithium;9,10-diphenyl-9H-anthracen-10-ide is used in the study of photophysical properties and as a precursor for the synthesis of other anthracene derivatives. It is also employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology: The compound’s fluorescence properties make it useful as a fluorescent probe in biological imaging and diagnostics.
Industry: In the industrial sector, this compound is used in the production of organic scintillators and as a component in the development of advanced materials for electronic applications.
Wirkmechanismus
The mechanism of action of lithium;9,10-diphenyl-9H-anthracen-10-ide primarily involves its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of excited states. These excited states can participate in various photochemical reactions, including energy transfer and the generation of reactive oxygen species. The molecular targets and pathways involved depend on the specific application, such as fluorescence imaging or photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
9,10-Diphenylanthracene: A closely related compound with similar photophysical properties but without the lithium atom.
9,10-Dimethylanthracene: Another anthracene derivative with methyl groups at the 9 and 10 positions, known for its high fluorescence quantum yield.
Anthracene: The parent compound, which serves as the basis for many derivatives.
Uniqueness: Lithium;9,10-diphenyl-9H-anthracen-10-ide is unique due to the presence of the lithium atom, which can influence its reactivity and photophysical properties. This makes it a valuable compound
Eigenschaften
CAS-Nummer |
94537-57-2 |
|---|---|
Molekularformel |
C26H19Li |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
lithium;9,10-diphenyl-9H-anthracen-10-ide |
InChI |
InChI=1S/C26H19.Li/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25;/h1-18,25H;/q-1;+1 |
InChI-Schlüssel |
SADAMVIWEKOHTQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=CC=C(C=C1)C2C3=CC=CC=C3[C-](C4=CC=CC=C24)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B14364354.png)
![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)
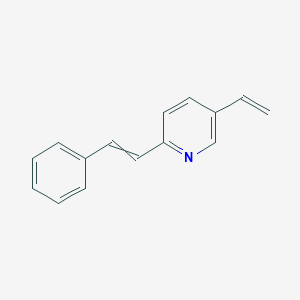

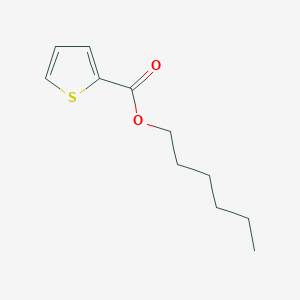
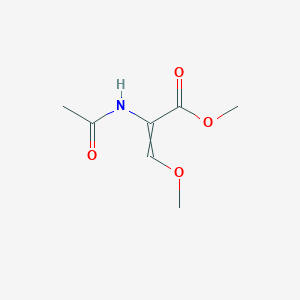
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)
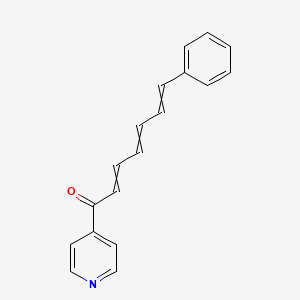
![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)

![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)

